8-Bromo-4-chloro-7-(trifluoromethyl)quinoline
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Overview
Description
8-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and trifluoromethyl groups into the quinoline structure enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-4-chloro-7-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and antiviral compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Comparison: 8-Bromo-4-chloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
Properties
Molecular Formula |
C10H4BrClF3N |
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Molecular Weight |
310.50 g/mol |
IUPAC Name |
8-bromo-4-chloro-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-8-6(10(13,14)15)2-1-5-7(12)3-4-16-9(5)8/h1-4H |
InChI Key |
WWMLDXDUMDCDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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